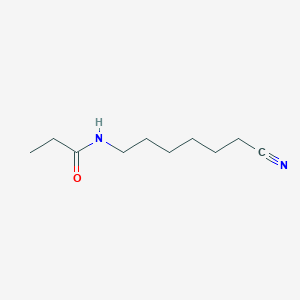

N-(6-Cyanohexyl)propanamide

Descripción

N-(6-Cyanohexyl)propanamide (CAS: 62578-16-9) is a propanamide derivative featuring a six-carbon alkyl chain terminated by a cyano (-CN) group at the nitrogen substituent. This compound belongs to the broader class of N-alkyl propanamides, which are characterized by their amide bond (-CONH-) and variable alkyl or aryl substituents.

Propiedades

Número CAS |

62578-16-9 |

|---|---|

Fórmula molecular |

C10H18N2O |

Peso molecular |

182.26 g/mol |

Nombre IUPAC |

N-(6-cyanohexyl)propanamide |

InChI |

InChI=1S/C10H18N2O/c1-2-10(13)12-9-7-5-3-4-6-8-11/h2-7,9H2,1H3,(H,12,13) |

Clave InChI |

XQFFRCQKYQUSTA-UHFFFAOYSA-N |

SMILES canónico |

CCC(=O)NCCCCCCC#N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Features and Substituent Effects

N-(6-Cyanohexyl)propanamide

- Substituents: A linear hexyl chain with a terminal cyano group.

- Key Interactions : The nitrile group enables dipole-dipole interactions and may enhance solubility in polar solvents.

N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide (–3)

- Substituents : Bulky diphenylethyl and methoxynaphthyl groups.

- Key Interactions : Aromatic π-π stacking and hydrogen bonding (via methoxy oxygen).

- Synthesis : Prepared via reaction of 2,2-diphenylethan-1-amine with naproxen, highlighting the use of aromatic carboxylic acids in amide formation .

N-Cyclohexyl-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-3-p-tolyl-propanamide (–5)

- Substituents : Cyclohexyl (chair conformation), p-tolyl, and dihydropyrimidinyl groups.

- Key Interactions : Extensive hydrogen bonding (N–H⋯O, O–H⋯N) and C–H⋯C interactions in crystal packing.

- Physicochemical Impact : The hydroxy and oxo groups enhance hydrophilicity compared to purely aliphatic analogs .

N-Alkyl Propanamide (Generic) ()

- Regulatory Context: PMN P–18–239 (generic N-alkyl propanamide) is subject to significant new use regulations, emphasizing industrial and consumer safety. The cyanohexyl variant may face stricter handling guidelines due to its reactive nitrile group .

Antioxidant and Antibacterial Propanamides ()

- 3-[(5-Chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide: Exhibits radical scavenging activity.

Heterocyclic Propanamides ()

- N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide : Features a purine moiety, enabling DNA-interactive applications.

- Comparison: N-(6-Cyanohexyl)propanamide’s simpler structure lacks heterocyclic complexity but may serve as a versatile intermediate in synthesizing bioactive molecules .

Physicochemical and Regulatory Considerations

| Property | N-(6-Cyanohexyl)propanamide | N-(2,2-Diphenylethyl)-...propanamide | N-Cyclohexyl-...propanamide |

|---|---|---|---|

| Polarity | High (due to -CN) | Moderate (aromatic groups) | Low (cyclohexyl) |

| Hydrogen Bonding | Limited (no -OH/-NH₂) | Yes (methoxy oxygen) | Extensive (N–H, O–H) |

| Bioactivity | Underexplored | Potential anti-inflammatory* | Crystallographically stable |

| Regulatory Status | PMN P–18–239 | Research-grade | Safety data available |

*Inferred from naproxen-derived synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.